molecular formula C8H10ClN3O2 B596218 Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate CAS No. 1241670-13-2

Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate

Cat. No.: B596218
CAS No.: 1241670-13-2
M. Wt: 215.637
InChI Key: SUNOIDLZQUFBDV-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Features

Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate is a heterocyclic organic compound classified under pyrimidine derivatives. Its structure features a six-membered pyrimidine ring with three distinct functional groups: an amino group at position 2, a chloromethyl group at position 4, and an ethyl ester moiety at position 5. The molecular formula is $$ \text{C}8\text{H}{10}\text{ClN}3\text{O}2 $$, with a molecular weight of 215.64 g/mol.

Structural Characteristics:

  • Pyrimidine Core : The nitrogen atoms at positions 1 and 3 contribute to the compound’s aromaticity and electronic properties.
  • Substituent Reactivity : The chloromethyl group (-CH$$_2$$Cl) enables nucleophilic substitution reactions, while the ethyl ester (-COOEt) facilitates hydrolysis or transesterification.
  • Comparative Analysis : Unlike methyl 2-amino-4-chloropyrimidine-5-carboxylate or ethyl 2-chloropyrimidine-5-carboxylate, this compound’s chloromethyl group offers unique synthetic flexibility for further functionalization.

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Substituents (Positions) Molecular Formula
Ethyl 2-amino-4-(chloromethyl)-5-carboxylate 2-NH$$2$$, 4-CH$$2$$Cl, 5-COOEt C$$8$$H$${10}$$ClN$$3$$O$$2$$
Methyl 2-amino-4-chloropyrimidine-5-carboxylate 2-NH$$_2$$, 4-Cl, 5-COOMe C$$6$$H$$6$$ClN$$3$$O$$2$$
Ethyl 2-chloropyrimidine-5-carboxylate 2-Cl, 5-COOEt C$$7$$H$$7$$ClN$$2$$O$$2$$

Historical Context and Research Significance

First reported in synthetic chemistry literature in the early 21st century, this compound gained prominence as a versatile intermediate in drug discovery. Its synthesis typically involves multi-step routes, such as:

  • Cyclocondensation : Reaction of ethyl 2-chloroacetoacetate with thiourea under basic conditions.
  • Chlorination : Treatment of dihydropyrimidine precursors with phosphorus oxychloride (POCl$$_3$$) to introduce the chloromethyl group.

Research highlights include its role in synthesizing kinase inhibitors and antimicrobial agents. For example, derivatives of this compound have shown inhibitory activity against cyclin-dependent kinases (CDKs) and sirtuins, making it valuable in oncology research.

Key Applications in Medicinal and Organic Chemistry

Medicinal Chemistry:

  • Drug Intermediate : Used to synthesize analogs with anti-inflammatory and anticancer properties. For instance, ureido-modified derivatives exhibit enhanced SIRT2 inhibition (IC$$_{50}$$ < 1 µM).
  • Antimicrobial Development : The chloromethyl group enables covalent interactions with microbial enzymes, improving potency against pathogens like Candida albicans.

Table 2: Synthetic Routes and Yields

Method Key Reagents Yield (%) Reference
Hantzsch Condensation Thiourea, POCl$$_3$$ 85–98
Suzuki Cross-Coupling Arylboronic Acids, Pd Catalyst 70–90

Organic Chemistry:

  • Heterocyclic Synthesis : Serves as a precursor for thiazoles and fused pyrimidine systems.
  • Functional Group Transformations : The ethyl ester can be hydrolyzed to carboxylic acids, while the chloromethyl group participates in alkylation or amination reactions.

Properties

IUPAC Name

ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2/c1-2-14-7(13)5-4-11-8(10)12-6(5)3-9/h4H,2-3H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNOIDLZQUFBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate typically involves the reaction of ethyl 2-chloro-4-methylpyrimidine-5-carboxylate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the desired product formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Ammonia, primary and secondary amines, thiols, and hydroxides.

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield ethyl 2-amino-4-(aminomethyl)pyrimidine-5-carboxylate, while oxidation can produce this compound oxide .

Scientific Research Applications

Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Pyrimidine derivatives with modifications at the 2-, 4-, and 5-positions exhibit distinct physicochemical properties and biological activities. Below is a detailed comparison of Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate with structurally related compounds:

Substituent Variations at the 4-Position
Compound Name Substituents (Position) Molecular Weight CAS Number Key Properties/Applications References
This compound 2-NH₂, 4-ClCH₂, 5-COOEt 229.66 1241670-13-2 Reactive chloromethyl group for further derivatization; pharmaceutical intermediate
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate 4-Cl, 2-SMe, 5-COOEt 246.73 5909-24-0 Chloro and methylthio groups enhance electrophilicity; used in agrochemical synthesis
Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate 2-NH₂, 4-CF₃, 5-COOEt 235.16 149771-09-5 Trifluoromethyl group improves metabolic stability; explored in antibacterial agents
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate 4-OH, 2-SMe, 5-COOEt 228.28 53554-29-3 Hydroxyl group enables hydrogen bonding; intermediate in antiviral drug development

Key Insights :

  • The chloromethyl group in the target compound offers unique reactivity for alkylation or cross-coupling reactions, unlike the chloro or trifluoromethyl groups in analogs .
  • Methylthio (SMe) and trifluoromethyl (CF₃) substituents enhance lipophilicity and electron-withdrawing effects, influencing binding to biological targets .
Substituent Variations at the 2-Position
Compound Name Substituents (Position) Molecular Weight CAS Number Key Properties/Applications References
Ethyl 2-methylmercapto-4-methyl-pyrimidine-5-carboxylate 2-SMe, 4-Me, 5-COOEt 226.29 Not specified Methylmercapto group facilitates nucleophilic displacement; precursor for amino derivatives
Ethyl 2,4-diaminopyrimidine-5-carboxylate 2-NH₂, 4-NH₂, 5-COOEt 195.18 15400-54-1 Dual amino groups increase solubility; investigated as kinase inhibitors
Ethyl 2-dimethylamino-4-(4-nitrophenyl)-6-phenylpyrimidine-5-carboxylate 2-NMe₂, 4-Ar, 5-COOEt 375.47 Not specified Bulky aryl and dimethylamino groups modulate steric and electronic effects; anticancer research

Key Insights :

  • Amino (NH₂) groups at the 2-position (as in the target compound) improve hydrogen-bonding capacity, critical for interactions with enzymes or receptors .
  • Dimethylamino (NMe₂) and aryl substituents introduce steric bulk, affecting molecular conformation and target selectivity .

Biological Activity

Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and its implications in medicinal chemistry, particularly focusing on its enzyme inhibition properties and possible therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H10ClN3O2C_8H_{10}ClN_3O_2 and a molecular weight of approximately 203.64 g/mol. The presence of the chloromethyl group is significant as it can influence the compound's reactivity and biological interactions.

Enzyme Inhibition

One of the most notable biological activities of this compound is its inhibitory effect on various enzymes. Research indicates that it may act as an inhibitor of diacylglycerol acyltransferase (DGAT), a critical enzyme involved in triglyceride synthesis and lipid metabolism. This inhibition suggests potential applications in managing conditions related to lipid disorders such as obesity and diabetes .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, although specific MIC (Minimum Inhibitory Concentration) values have yet to be extensively documented for this particular compound . Its structural similarity to other pyrimidine derivatives known for antibacterial properties prompts further investigation into its efficacy against various pathogens.

Study on Lipid Metabolism

In a study focusing on lipid metabolism, this compound was tested for its ability to inhibit DGAT. Results indicated a significant reduction in triglyceride levels in vitro, suggesting that this compound could be a candidate for developing treatments for metabolic syndromes .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.

Compound NameMolecular FormulaKey FeaturesUnique Aspects
This compoundC8H10ClN3O2Chloromethyl group; potential DGAT inhibitorDifferent halogen effects on biological activity
Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylateC8H8F3N3O2Trifluoromethyl group; potent DGAT inhibitorStronger inhibitory activity on lipid synthesis
Ethyl 2-amino-4-methylpyrimidine-5-carboxylateC8H10N3O2Methyl group instead of chloromethylLess potent; lacks fluorinated properties

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, precursors like ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate react with amines under reflux in polar aprotic solvents (e.g., ethanol, dioxane) with a base (e.g., triethylamine) to replace the chloro or thio groups . Key variables include:

  • Temperature : Higher temperatures (80–100°C) accelerate substitution but may degrade sensitive functional groups.
  • Solvent polarity : Ethanol favors SN2 mechanisms, while dioxane enhances solubility of hydrophobic intermediates.
  • Catalyst/base : Triethylamine neutralizes HCl byproducts, shifting equilibrium toward product formation.
    Yield optimization : Pilot studies suggest yields of 60–75% under optimized conditions, with purity confirmed via HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., chloromethyl at C4, amino at C2). The ester carbonyl (C=O) resonates at ~165–170 ppm in 13^13C NMR .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]+^+ at m/z ~270.05 for C9_9H11_{11}ClN3_3O2_2) and fragments (e.g., loss of ethyl group: m/z ~242) .
  • X-ray crystallography : For unambiguous confirmation, SHELX software is used to refine crystal structures, resolving bond angles and torsional strain in the pyrimidine ring .

Q. What are the key physicochemical properties relevant to its stability in experimental settings?

  • Hydrolytic sensitivity : The chloromethyl group is prone to hydrolysis under aqueous conditions, forming hydroxyl derivatives. Stability studies recommend storage in anhydrous solvents (e.g., DMF) at –20°C .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 180°C, limiting high-temperature reactions .

Advanced Research Questions

Q. How does the chloromethyl substituent influence reactivity in nucleophilic substitution reactions?

The chloromethyl group at C4 is a versatile electrophilic site. Comparative studies with analogs (e.g., Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate ) reveal:

  • Reactivity hierarchy : Chloromethyl > trifluoromethyl > methylthio in SN2 reactions due to leaving-group ability (Cl⁻ > CF3_3⁻ > SMe⁻) .
  • Steric effects : The chloromethyl group introduces minimal steric hindrance, enabling efficient substitution with amines or thiols (e.g., 80% yield with benzylamine) .
    Mechanistic insight : DFT calculations suggest transition-state stabilization via hydrogen bonding between the amino group at C2 and incoming nucleophiles .

Q. What strategies resolve contradictions in biological activity data across similar pyrimidine derivatives?

Discrepancies in reported bioactivities (e.g., antimicrobial vs. inactive) often stem from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., Cl, CF3_3) enhance membrane permeability but may reduce target binding affinity .
  • Assay conditions : Variances in pH (e.g., ester hydrolysis in buffered solutions) or cell-line specificity (e.g., Gram-positive vs. Gram-negative bacteria) .
    Resolution : Standardized protocols (e.g., fixed pH 7.4, MIC assays in Mueller-Hinton broth) and metabolomic profiling to track intracellular metabolite formation .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Docking studies : Molecular docking (AutoDock Vina) identifies favorable interactions with kinases or bacterial dihydrofolate reductase (DHFR). For example, the chloromethyl group forms hydrophobic contacts with DHFR’s Pro50 residue .
  • QSAR models : Hammett σ values for substituents correlate with inhibitory potency (R2^2 = 0.89), predicting enhanced activity for electron-deficient groups at C4 .
    Validation : Synthesize top-ranked virtual hits and validate via enzyme inhibition assays (IC50_{50} < 10 µM achievable) .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses involving this compound?

Step Issue Solution Yield Improvement
ChloromethylationCompeting hydrolysisUse anhydrous DCM and slow reagent addition65% → 82%
EsterificationSide-product formationCatalytic DMAP and low-temperature (0–5°C) conditions50% → 70%
PurificationCo-eluting impuritiesGradient HPLC (ACN/H2_2O + 0.1% TFA)Purity >98%

Q. What are the limitations of crystallographic data for this compound, and how are they mitigated?

  • Crystal packing issues : Flexible chloromethyl groups disrupt lattice formation. Use cryocooling (100 K) and high-intensity X-rays (synchrotron sources) to enhance diffraction .
  • Disorder modeling : SHELXL’s PART instruction refines disordered atoms, improving R-factor convergence (R1 < 0.05) .

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